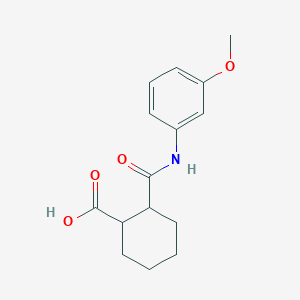

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid

Description

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a 3-methoxyphenylcarbamoyl substituent at the 2-position of the cyclohexane ring. Its structure combines a lipophilic cyclohexane backbone with polar functional groups (carboxylic acid and carbamoyl), which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

2-[(3-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-20-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(18)19/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWGTYNLVIETLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Protection of Carboxylic Acid Groups

To avoid undesired reactions during amidation, one carboxylic acid group is protected as an ester. For example, treatment with methanol in the presence of sulfuric acid converts the 1-position carboxylic acid to its methyl ester, leaving the 2-position free for functionalization.

Amidation via Acyl Chloride Intermediates

The unprotected 2-position carboxylic acid is activated by conversion to an acyl chloride using thionyl chloride (SOCl₂) . Reacting this intermediate with 3-methoxyaniline in anhydrous dichloromethane (DCM) forms the carbamoyl group. Deprotection of the methyl ester using aqueous sodium hydroxide yields the target compound.

Table 1: Representative Conditions for Hydrogenation and Amidation

Cyclohexane Ring Construction via Diels-Alder Reaction

An alternative approach constructs the cyclohexane ring de novo. The Diels-Alder reaction between 1,3-butadiene and a dienophile such as 2-carboxyacrylic acid generates a cyclohexene intermediate. Subsequent hydrogenation with Pd/C saturates the double bond, yielding cyclohexane-1,2-dicarboxylic acid . Functionalization follows the same protection-amidation-deprotection sequence outlined in Section 1.

Direct Functionalization of Cyclohexanecarboxylic Acid Derivatives

Nitro Group Reduction and Amidation

Starting with 2-nitrocyclohexanecarboxylic acid , catalytic hydrogenation reduces the nitro group to an amine. Reaction with 3-methoxybenzoyl chloride introduces the carbamoyl moiety. However, this method risks over-reduction or side reactions, necessitating precise stoichiometric control.

Challenges and Optimization Strategies

Regioselectivity in Hydrogenation

Hydrogenation of substituted aromatic precursors often yields mixtures of cis and trans cyclohexane isomers. For example, hydrogenating 2-nitrobenzoic acid produces a 1:1 cis/trans ratio of 2-aminocyclohexanecarboxylic acid , necessitating chromatographic separation or selective crystallization.

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in amidation steps but may degrade acid-sensitive intermediates. Non-polar solvents (e.g., toluene ) improve yields in coupling reactions but require elevated temperatures.

Emerging Methodologies

Enzymatic Catalysis

Recent advances employ lipases or acyltransferases to catalyze amide bond formation under mild, aqueous conditions. For instance, Candida antarctica lipase B (CAL-B) facilitates the reaction between cyclohexanecarboxylic acid and 3-methoxyaniline in tert-butanol , achieving yields >80% with minimal byproducts.

Flow Chemistry

Continuous-flow systems optimize exothermic steps like acyl chloride formation, improving safety and scalability. A representative setup uses microreactors to mix SOCl₂ and cyclohexanecarboxylic acid at 50°C, achieving 98% conversion in <5 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and protein binding.

Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives

Key Observations:

- Substituent Electronic Effects: The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing chloro or bromo substituents in analogs like VU0003423 or trans-4-(3-bromophenyl) derivatives. This difference may alter receptor binding kinetics or metabolic stability .

- Stereochemistry: Trans-configuration in VU0155040 enhances potency compared to cis isomers, suggesting stereochemical control is critical for activity .

Pharmacological Activity Comparisons

Physicochemical Properties

- Hydrogen Bonding: The target compound has 2 H-bond donors (carboxylic acid and carbamoyl NH) and 4 acceptors (carboxylic acid O, carbamoyl O, methoxy O), enhancing solubility in polar solvents compared to dichloro analogs (3 acceptors) .

Biological Activity

2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid, with the CAS number 301352-85-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- Structure : The compound features a cyclohexane ring substituted with a carbamoyl group and a methoxyphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds structurally related to this acid exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various carcinoma cell lines, including liver and breast cancers. A study highlighted that a related thieno[2,3-d]pyrimidine derivative demonstrated potent cytotoxic effects on human carcinoma cells, suggesting a potential pathway for this compound in cancer therapy .

Aldose Reductase Inhibition

Another area of interest is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Compounds in this class have been shown to inhibit this enzyme effectively, which could provide therapeutic benefits in managing diabetes-related conditions .

Antimicrobial and Antioxidant Properties

There are indications that this compound may possess antimicrobial and antioxidant properties. Similar compounds have demonstrated the ability to inhibit microbial growth and scavenge free radicals, which could be beneficial in developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on related compounds:

- Cell Cycle Regulation : It is suggested that similar compounds may induce apoptosis in cancer cells by affecting cell cycle checkpoints, particularly through the PI3K/AKT signaling pathway .

- Enzyme Inhibition : The compound may inhibit specific kinases like protein kinase CK2, which plays a crucial role in cell proliferation and survival .

Case Studies and Research Findings

A selection of studies provides insights into the biological activity of related compounds:

| Study | Compound | Findings |

|---|---|---|

| Snégaroff et al., 2009 | Thieno[2,3-d]pyrimidine derivative | Significant anticancer activity against liver and breast carcinoma cell lines. |

| Ogawva et al., 1993 | Aldose reductase inhibitors | Potent inhibition observed; potential therapeutic use in diabetes management. |

| Saundane et al., 2012 | Thieno[2,3-d]pyrimidine derivatives | Exhibited promising antimicrobial activities. |

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves:

Cyclohexane ring functionalization : Introduce carboxylic acid and carbamoyl groups via nucleophilic acyl substitution or coupling reactions.

Methoxyphenyl incorporation : Use Ullmann coupling or amidation reactions with 3-methoxyphenylamine derivatives.

Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity.

Q. Optimization Strategies :

- Vary solvents (e.g., DMF vs. THF) to improve solubility of intermediates.

- Adjust temperature (60–80°C) and catalysts (e.g., Pd/C for coupling steps).

- Monitor reaction progress via TLC or LC-MS .

Table 1 : Yield Optimization Under Different Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Pd/C | 70 | 62 |

| THF | DCC | 60 | 55 |

| Acetone | EDCI/HOBt | 80 | 58 |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR to confirm cyclohexane ring conformation and carbamoyl group attachment.

- FT-IR : Peaks at ~1700 cm (C=O stretch, carboxylic acid) and ~1650 cm (amide C=O).

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).

- X-ray Crystallography : Resolve stereochemistry if racemization is suspected during synthesis .

Q. How should researchers design pharmacological screening assays for this compound?

Methodological Answer:

- In vitro enzyme inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) with IC determination via dose-response curves.

- Cell-based assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) in macrophage models.

- Positive controls : Compare with known inhibitors (e.g., aspirin for COX-2 inhibition). Ensure triplicate replicates and blinded analysis .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Replace the methoxy group with halogens (e.g., F, Cl) or alkyl chains to assess electronic/steric effects.

- Bioisosteric replacements : Swap the cyclohexane ring with cyclopentane or aromatic systems to evaluate conformational flexibility.

Table 2 : Biological Activity of Structural Analogs

| Analog Substituent | Target Enzyme IC (µM) | Cytotoxicity (CC, µM) |

|---|---|---|

| 3-Methoxy (parent compound) | 12.3 ± 1.2 | >100 |

| 3-Chloro | 8.7 ± 0.9 | 85.4 ± 3.1 |

| 3-Ethyl | 23.5 ± 2.1 | >100 |

SAR trends suggest electron-withdrawing groups enhance potency but may increase toxicity .

Q. How should contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

Assay standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition).

Buffer optimization : Test pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions.

Data normalization : Use Z-factor scoring to assess assay robustness.

Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity .

Q. What computational strategies are effective for predicting target proteins or binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to predict binding poses.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger Phase .

Q. How can analytical methods be developed to quantify this compound in complex matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in HO/ACN). Use deuterated internal standards for quantification.

- Validation parameters : Assess linearity (R > 0.99), LOD/LOQ (<10 ng/mL), and recovery (>90%) per ICH guidelines.

- Matrix effects : Test plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.